N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide
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Overview
Description
N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide is an organic compound with a complex structure that includes a pyrazine ring substituted with phenyl and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide typically involves the reaction of 2-methyl-2-phenylpropylamine with 5-phenylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission .
Comparison with Similar Compounds
- N-(2-methyl-2-phenylpropyl)morpholine-4-carboxamide
- 2-methyl-2-phenylpropionic acid derivatives
Comparison: N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
923600-03-7 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-21(2,17-11-7-4-8-12-17)15-24-20(25)19-14-22-18(13-23-19)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,24,25) |
InChI Key |
VZGRSOMSXXSWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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